molecular formula C16H18N4O2S2 B2595996 (Z)-N-(3-(2-methoxyethyl)-6-(methylthio)benzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-3-carboxamide CAS No. 1173300-74-7

(Z)-N-(3-(2-methoxyethyl)-6-(methylthio)benzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-3-carboxamide

Cat. No.: B2595996
CAS No.: 1173300-74-7
M. Wt: 362.47
InChI Key: UTTBOIXHOMZVDD-MSUUIHNZSA-N
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Description

The compound “(Z)-N-(3-(2-methoxyethyl)-6-(methylthio)benzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-3-carboxamide” is a chemical compound that has been synthesized and evaluated in the context of quorum sensing inhibitors . Quorum sensing is a system of stimulus and response correlated to population density, and it’s often targeted in the development of antibiotics .


Synthesis Analysis

The synthesis of this compound involves an efficient one-pot procedure that directly links 3-methyl-2-(methylthio)benzo[d]thiazol-3-ium salt, hydrazine hydrate, and substituted aldehyde . This process results in the formation of the desired compound .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a benzo[d]thiazol-2(3H)-ylidene core structure. It also contains a 1-methyl-1H-pyrazole-3-carboxamide moiety and a 2-methoxyethyl group .


Chemical Reactions Analysis

The compound has been tested for its potential to inhibit CviR receptor-based quorum sensing (QS) signals in Chromobacterium violaceum . The results suggested that it exhibited potent QS inhibition activity .

Scientific Research Applications

  • Antibacterial Activity The compound, as part of a series of analogs, demonstrated significant antibacterial properties. Particularly, certain compounds in this series showed promising activity against bacteria such as Staphylococcus aureus and Bacillus subtilis. The compounds were assessed for their antibacterial activity at non-cytotoxic concentrations, indicating their potential use in treating bacterial infections while minimizing harm to host cells (Palkar et al., 2017).

  • Characterization and Biological Activity Studies The compound and its derivatives have been the subject of extensive characterization studies, including structural confirmation through various spectroscopic methods. Furthermore, biological activity studies have revealed that certain derivatives, particularly those with chlorine as a substituent, show increased toxicity to bacteria, offering insights into their potential as antibacterial agents (Uma et al., 2017).

  • Cytotoxicity Analysis Some derivatives of the compound have been synthesized and tested for their cytotoxic activity against cancer cells, such as Ehrlich Ascites Carcinoma (EAC) cells. This research provides valuable information on the potential use of these compounds in cancer treatment, assessing their ability to inhibit or kill cancer cells without causing significant damage to healthy cells (Hassan et al., 2014).

  • Synthesis and Antibacterial Screening Additional research has focused on the synthesis of novel thiazolyl pyrazole and benzoxazole derivatives, which were then screened for antibacterial activities. These studies contribute to the understanding of how modifications in the chemical structure of these compounds can influence their biological activities, potentially leading to the development of new antibacterial drugs (Landage et al., 2019).

  • Antimicrobial and Anticancer Potency The compound's derivatives have been evaluated for their antimicrobial and anticancer potency. Some of these derivatives displayed prominent activity as both antibacterial and antifungal agents, as well as showing potential as anticancer agents, suggesting their utility in a broad range of therapeutic applications (Deshineni et al., 2020).

Properties

IUPAC Name

N-[3-(2-methoxyethyl)-6-methylsulfanyl-1,3-benzothiazol-2-ylidene]-1-methylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O2S2/c1-19-7-6-12(18-19)15(21)17-16-20(8-9-22-2)13-5-4-11(23-3)10-14(13)24-16/h4-7,10H,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTTBOIXHOMZVDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)SC)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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